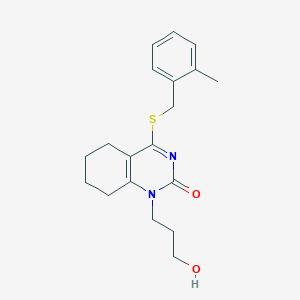

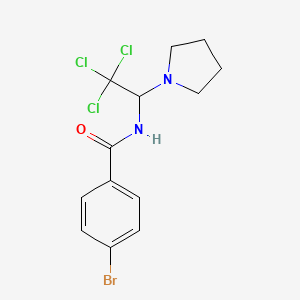

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.

BenchChem offers high-quality (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Interaction and Binding Studies

Compounds with structures similar to the query have been used in studies to understand molecular interactions and binding affinities with receptors. For instance, research on a cannabinoid receptor antagonist highlighted the importance of specific molecular conformations and substituents for receptor binding, offering insights into receptor-ligand interactions that could be relevant for the query compound (Shim et al., 2002).

Structural Analogues and Isomorphism

Isomorphous structures, such as those involving chloro- and methyl-substituted heterocyclic analogs, adhere to specific rules like the chlorine-methyl exchange, which can impact molecular properties and stability. Understanding these rules can be crucial for synthesizing and predicting the behavior of complex molecules like the one (Rajni Swamy et al., 2013).

Antimicrobial Activity

Pyridine derivatives, including those with substituted benzothiazoles and chloropyridine carboxylic acids, have been synthesized and evaluated for antimicrobial activity. This suggests a potential research application for the query compound in developing new antimicrobial agents (Patel et al., 2011).

Anticancer and Antimicrobial Agents

Compounds incorporating pyridyl-pyrazoline structures have been investigated for their anticancer and antimicrobial properties. The study of such compounds can provide valuable information for the development of new therapeutic agents, indicating a possible research direction for the compound (Katariya et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the outside of the cell to its nucleus.

Mode of Action

The compound interacts with its target by binding to the active site of the protein kinase B-raf, thereby inhibiting its activity . This inhibition disrupts the signal transduction pathway, leading to changes in cell growth and proliferation.

Biochemical Pathways

The compound affects the Raf/MEK/ERK pathway , a key signal transduction pathway involved in cell growth and proliferation . By inhibiting B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth.

Pharmacokinetics

It is converted by liver carboxyesterase (CES1) to its active form . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o . These properties impact the bioavailability of the compound, influencing its effectiveness in inhibiting B-raf.

Result of Action

The inhibition of B-raf by the compound leads to a disruption in the Raf/MEK/ERK pathway . This disruption can lead to changes in cell growth and proliferation, potentially leading to a decrease in the growth of cancer cells.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect the compound’s efficacy and stability. Additionally, the compound’s action can be influenced by the physiological environment, such as the pH and temperature of the body .

Propiedades

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c1-13-17(27-19(22-13)24-8-2-3-9-24)18(25)23-10-6-15(7-11-23)26-16-5-4-14(20)12-21-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZQVWPAJFUPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

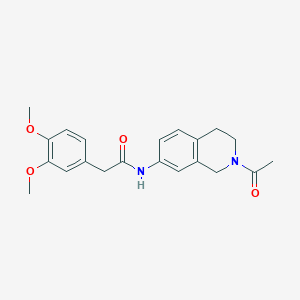

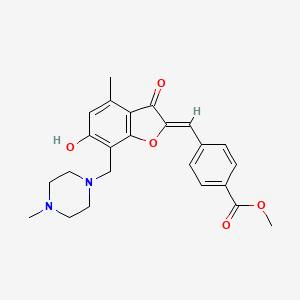

![(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2996085.png)

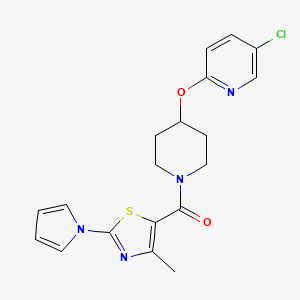

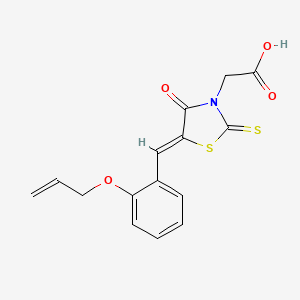

![2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2996089.png)

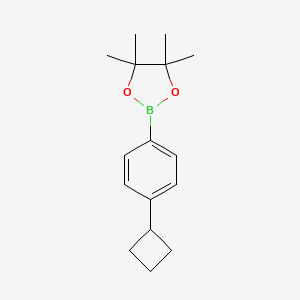

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)

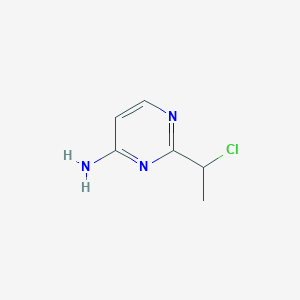

![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)

![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)